3,5-Diethyl-isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-Dimethylisoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C6H7NO3 . It has a molecular weight of 141.12 . It’s a solid substance with a melting point of 141-145 °C .
Molecular Structure Analysis
The IUPAC Standard InChI for “3,5-Dimethylisoxazole-4-carboxylic acid” is InChI=1S/C6H7NO3/c1-3-5(6(8)9)4(2)10-7-3/h1-2H3,(H,8,9) .Physical and Chemical Properties Analysis
As mentioned earlier, “3,5-Dimethylisoxazole-4-carboxylic acid” is a solid substance with a melting point of 141-145 °C . It has a molecular weight of 141.12 .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis of Derivatives : The synthesis of isoxazole-4-carboxylic acid derivatives was achieved through domino isoxazole-isoxazole isomerization. This method involved Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, leading to the formation of isoxazole-4-carboxylic esters and amides (Serebryannikova et al., 2019).
- Preparation of Functionalised Isoxazoles : Alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates were synthesized as a scaffold for creating highly functionalised 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano et al., 2005).
Tautomerism and Basicity Studies
- Tautomerism in Heteroaromatic Compounds : Research on 5-hydroxyisoxazoles-isoxazol-5-ones showed that isoxazol-5-ones exist as mixtures of CH and NH forms, with their basicity and acid strength comparable to carboxylic acids (Boulton & Katritzky, 1961).
Precursors for Bioactive Compounds
- Preparation of Bioactive Precursors : Studies included the synthesis of isoxazole-3-carboxylic acid and imino-oxopentanoic acid as precursors for 4-hydroxyisoleucine, a compound with potential bioactive properties (Becht et al., 2006).
Synthesis of Pharmacologically Active Compounds
- Development of Isoxazole-based Pharmaceuticals : The synthesis and reactivity of various isoxazole and isoxazoline compounds were explored, highlighting their importance as precursors for pharmacologically active substances (Vitale & Scilimati, 2013).
Novel Synthetic Methods
- New Synthesis Methods for Isoxazole Derivatives : A novel method for synthesizing isoxazole derivatives from α,β-unsaturated α-nitroesters was developed, providing an alternative approach to creating these compounds (Zen & Umezawa, 1963).
Applications in Material Science
- Thermal Isomerization Studies : Investigations into the thermal isomerization of the isoxazole ring in 3-aryl-5-methylisoxazole-4-carboxylic acids and their derivatives offered insights into their potential applications in material science (Zhigulev et al., 1974).
Herbicidal Applications
- Development of Herbicides : Research into 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides revealed significant herbicidal activity, showcasing the application of isoxazole derivatives in agriculture (Hamper et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
3,5-diethyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-5-7(8(10)11)6(4-2)12-9-5/h3-4H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZLCWBWUXIGQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374236 |
Source
|
Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216700-85-5 |
Source
|
Record name | 3,5-Diethyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.